molecular formula C15H10F3N3O4 B5859138 6-nitro-1,3-benzodioxole-5-carbaldehyde [3-(trifluoromethyl)phenyl]hydrazone

6-nitro-1,3-benzodioxole-5-carbaldehyde [3-(trifluoromethyl)phenyl]hydrazone

Cat. No. B5859138
M. Wt: 353.25 g/mol
InChI Key: ACKALOKQKMRWJV-FBCYGCLPSA-N
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Description

6-nitro-1,3-benzodioxole-5-carbaldehyde [3-(trifluoromethyl)phenyl]hydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. This compound is also known as TFP-Hydrazone and is a derivative of benzodioxole, which is a heterocyclic organic compound.

Mechanism of Action

The mechanism of action of TFP-Hydrazone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
TFP-Hydrazone has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. It has also been found to exhibit anti-inflammatory activity by inhibiting the activity of certain enzymes that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the significant advantages of TFP-Hydrazone is its potent anti-cancer activity. It has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of TFP-Hydrazone is its limited solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on TFP-Hydrazone. One of the directions is to study its potential use as an anti-cancer agent in vivo. Another direction is to investigate its mechanism of action in more detail. Additionally, there is a need to study its potential use as an anti-inflammatory agent in vivo. Finally, there is a need to develop more efficient synthesis methods for TFP-Hydrazone to overcome its limitations in terms of solubility.
Conclusion:
In conclusion, TFP-Hydrazone is a promising compound that has potential applications in various fields of scientific research, including medicine, biology, and chemistry. It exhibits potent anti-cancer and anti-inflammatory activity and has been extensively studied for its potential use in the treatment of cancer and inflammatory diseases. However, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of TFP-Hydrazone involves the reaction of 6-nitro-1,3-benzodioxole-5-carbaldehyde with 3-(trifluoromethyl)phenylhydrazine in the presence of a catalyst. The reaction is carried out in a solvent, which is usually an organic solvent such as ethanol or methanol. The product is obtained after purification and recrystallization.

Scientific Research Applications

TFP-Hydrazone has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of TFP-Hydrazone is in the field of medicinal chemistry. It has been found to exhibit potent anti-cancer activity against various cancer cell lines. It is also being studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O4/c16-15(17,18)10-2-1-3-11(5-10)20-19-7-9-4-13-14(25-8-24-13)6-12(9)21(22)23/h1-7,20H,8H2/b19-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKALOKQKMRWJV-FBCYGCLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-3-(trifluoromethyl)aniline

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